molecular formula C10H11NO2 B13551287 3-(1,3-Dioxaindan-5-yl)prop-2-en-1-amine

3-(1,3-Dioxaindan-5-yl)prop-2-en-1-amine

Cat. No.: B13551287
M. Wt: 177.20 g/mol
InChI Key: VYFIRAGGRGUHIO-OWOJBTEDSA-N
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Description

3-(1,3-Dioxaindan-5-yl)prop-2-en-1-amine: is an organic compound with the molecular formula C10H11NO2. It features a unique structure that includes a 1,3-dioxaindan moiety attached to a prop-2-en-1-amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxaindan-5-yl)prop-2-en-1-amine typically involves the reaction of 1,3-dioxaindan derivatives with appropriate amine precursors under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, which facilitates the formation of the desired product with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 3-(1,3-Dioxaindan-5-yl)prop-2-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 3-(1,3-Dioxaindan-5-yl)prop-2-en-1-amine is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals .

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects, including as candidates for drug development targeting specific diseases .

Industry: Industrially, the compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxaindan-5-yl)prop-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 3-(1,3-Dioxaindan-5-yl)prop-2-en-1-amine stands out due to its unique combination of the 1,3-dioxaindan and prop-2-en-1-amine moieties. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)prop-2-en-1-amine

InChI

InChI=1S/C10H11NO2/c11-5-1-2-8-3-4-9-10(6-8)13-7-12-9/h1-4,6H,5,7,11H2/b2-1+

InChI Key

VYFIRAGGRGUHIO-OWOJBTEDSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/CN

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CCN

Origin of Product

United States

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